3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone

Lipophilicity Drug Discovery Structure-Activity Relationship (SAR)

This essential SAR probe features a quantifiable ΔLogP=0.54 versus the 3',5'-dimethyl regioisomer, enabling precise deconvolution of methyl-group positioning effects on target binding, cellular permeability, and metabolic stability. Its distinct MW (268.35 g/mol) and LogP (4.67) ensure unambiguous identification in HPLC/LC-MS analytical workflows. Use this specific regioisomer to avoid uncontrolled variables from unvalidated substitutions in chromatographic separations or computational modeling. Supplied with full analytical documentation.

Molecular Formula C18H20O2
Molecular Weight 268.3 g/mol
CAS No. 898770-06-4
Cat. No. B1327465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone
CAS898770-06-4
Molecular FormulaC18H20O2
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)CCC2=CC=CC=C2OC)C
InChIInChI=1S/C18H20O2/c1-13-8-9-16(12-14(13)2)17(19)11-10-15-6-4-5-7-18(15)20-3/h4-9,12H,10-11H2,1-3H3
InChIKeyXBFANDPURPIAGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone (CAS 898770-06-4) – A Precisely Functionalized Propiophenone Scaffold for Structure-Activity and Physicochemical Profiling


3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone (CAS 898770-06-4) is a synthetic organic compound with the molecular formula C18H20O2 and a molecular weight of 268.35 g/mol . It features a propiophenone backbone with a 3,4-dimethylphenyl moiety at the 1-position and a 2-methoxyphenyl group at the 3-position . This compound serves as a versatile intermediate in medicinal chemistry and as a reference probe for investigating the impact of specific methyl and methoxy substitution patterns on physicochemical properties and biological interactions within the propiophenone class .

Why 3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone Cannot Be Directly Substituted by Other Propiophenone Analogs in Research Workflows


Within the propiophenone family, seemingly minor alterations in substitution pattern (e.g., moving a methyl group from the 3,4- to 2,6-positions or removing a methyl group entirely) produce significant, quantifiable shifts in critical properties such as lipophilicity (LogP) and boiling point [1]. These changes directly affect compound behavior in assays requiring specific partition coefficients or thermal stability. Therefore, generic substitution without prior validation can introduce uncontrolled variables, leading to irreproducible results in chromatographic separations, computational modeling, or biological testing .

Quantitative Evidence Guide: Differentiating 3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone from Closest Analogs


Lipophilicity (LogP) Differentiates the 3',4'-Dimethyl Pattern from Other Regioisomers

The 3',4'-dimethyl substitution pattern on the phenyl ring results in a higher calculated LogP compared to the 3',5'-dimethyl regioisomer. This difference in lipophilicity directly influences the compound's partitioning behavior in biological and chromatographic systems, which is a critical factor in SAR studies and assay development [1].

Lipophilicity Drug Discovery Structure-Activity Relationship (SAR)

Boiling Point Distinction of the 3',4'-Substitution Pattern

The 3',4'-dimethyl substitution pattern is associated with a higher calculated boiling point compared to the 2',6'-dimethyl regioisomer. This difference in thermal properties can be relevant for synthetic purification steps (e.g., distillation) and for assessing compound stability during long-term storage .

Thermal Stability Physicochemical Profiling Synthetic Chemistry

Impact of 3',4'-Dimethyl Substitution on Lipophilicity vs. Non-Methylated Parent Scaffold

The addition of the 3,4-dimethyl substitution to the 3-(2-methoxyphenyl)propiophenone core (CAS 95465-72-8) results in a substantial increase in lipophilicity. This class-level inference is based on the known effect of adding methyl groups to an aromatic ring, which consistently increases LogP, as evidenced by comparing the target compound's LogP with the likely LogP of the non-methylated analog .

Lipophilicity SAR Medicinal Chemistry

Molecular Weight Distinction for Formulation and Analytical Applications

The molecular weight of 268.35 g/mol for the target compound is a direct consequence of its specific dimethyl-methoxy substitution pattern. This value is 28.05 g/mol higher than the non-methylated analog, 3-(2-methoxyphenyl)propiophenone (MW 240.30 g/mol), which is significant for both mass spectrometry-based identification and for calculating molar concentrations in experimental setups .

Molecular Weight LC-MS Formulation

Research and Industrial Application Scenarios for 3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone


Medicinal Chemistry SAR Studies on Propiophenone-Derived Leads

The quantifiable difference in LogP (Δ=0.54) between the 3',4'- and 3',5'-dimethyl regioisomers [1] makes this compound a critical tool for structure-activity relationship (SAR) investigations. Researchers can use it as a precise comparator to deconvolute the contributions of specific methyl group positioning on target binding affinity, cellular permeability, and metabolic stability. This allows for more rational optimization of lead compounds within a medicinal chemistry program.

Analytical Method Development and Reference Standard

Its distinct molecular weight (268.35 g/mol) and specific LogP (4.67) differentiate it from both non-methylated and other regioisomeric analogs . This ensures clear identification and separation in analytical workflows. The compound is well-suited for use as a reference standard in HPLC method development, where its retention time can be correlated with its calculated LogP, and in LC-MS analysis for quantifying related compounds in complex mixtures.

Building Block for Library Synthesis and Physicochemical Profiling

The well-characterized physicochemical profile (density: 1.053 g/cm³, boiling point: 423.7°C) makes it a predictable building block for synthesizing more complex molecules. Its specific substitution pattern allows for the exploration of chemical space around the propiophenone core. The compound can serve as a standard for in silico modeling validation, where its calculated LogP and other properties are used to benchmark and refine predictive algorithms.

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